

6-Ethynyl-4,4-dimethylthiochroman: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of **6-ethynyl-4,4-dimethylthiochroman** as a pivotal building block in modern organic synthesis. This versatile intermediate, particularly noted for its role in the development of pharmaceutical agents, offers a unique scaffold for the construction of complex molecular architectures. This document provides detailed experimental protocols, quantitative data, and a visual representation of its synthetic utility.

Physicochemical Properties and Characterization

6-Ethynyl-4,4-dimethylthiochroman is a white to off-white solid at room temperature. Its rigid, sulfur-containing heterocyclic structure combined with the reactive ethynyl group makes it a valuable synthon.

Table 1: Physicochemical Data for **6-Ethynyl-4,4-dimethylthiochroman**



Property	Value	Reference
CAS Number	118292-06-1	
Molecular Formula	C13H14S	_
Molecular Weight	202.32 g/mol	_
Appearance	White to off-white or light- yellow powder/crystals	_
Melting Point	69-72 °C	_
Boiling Point	299 °C	_
Density	1.09 g/cm ³	
Flash Point	128 °C	
Refractive Index	1.597	_
Storage	2-8 °C, sealed in dry conditions	_

Table 2: ¹H NMR Spectroscopic Data of **6-Ethynyl-4,4-dimethylthiochroman**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
1.35	S	6H	-C(CH ₃) ₂	
1.95	m	2H	-CH ₂ -CH ₂ -S-	_
3.05	m	2H	-CH₂-S-	_
3.15	S	1H	-C≡CH	_
7.13	d, J = 8.6 Hz	1H	Aromatic CH	_
7.58	dd, J = 8.6, 2.0 Hz	1H	Aromatic CH	
7.99	d, J = 2.0 Hz	1H	Aromatic CH	_
(0.1				_

(Solvent: CDCl₃, Frequency: 250

MHz)

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman

The synthesis of **6-ethynyl-4,4-dimethylthiochroman** can be achieved through a multi-step process, typically starting from 4,4-dimethylthiochroman. A common route involves the Friedel-Crafts acylation to introduce an acetyl group at the 6-position, followed by conversion of the acetyl group to the ethynyl functionality.

Experimental Protocol: Synthesis from 4,4-dimethyl-6-acetylthiochroman

This procedure is adapted from synthetic routes described for analogous compounds.

Step 1: Formation of the Enolate and Reaction with Diethyl Chlorophosphate

• To a solution of diisopropylamine (e.g., 24.41 mmol) in dry tetrahydrofuran (THF, 40 mL) under an argon atmosphere, cooled to -78 °C, add n-butyllithium (1.6 M in hexane, e.g., 24.32 mmol) dropwise.



- Stir the mixture at -78 °C for 1 hour to form lithium diisopropylamide (LDA).
- Add a solution of 4,4-dimethyl-6-acetylthiochroman (e.g., 24.38 mmol) in dry THF (4 mL) dropwise to the LDA solution at -78 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
- To this solution, add diethyl chlorophosphate (e.g., 24.36 mmol).
- Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for approximately 3 hours.

Step 2: Elimination to form the Alkyne This step typically involves a strong base to induce elimination to form the alkyne. The specific conditions can vary, but a common method involves treating the intermediate from Step 1 with a strong base like LDA at low temperatures.

Step 3: Work-up and Purification

- Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
- Extract the product with an organic solvent such as pentane or ethyl acetate.
- Wash the combined organic layers with dilute acid (e.g., 3N HCl), water, saturated sodium bicarbonate solution, and finally brine.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-ethynyl-4,4-dimethylthiochroman.

Applications in Organic Synthesis: The Sonogashira Coupling

A primary application of **6-ethynyl-4,4-dimethylthiochroman** is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-



carbon bond between the terminal alkyne of the thiochroman and an aryl or vinyl halide. This methodology is a cornerstone in the synthesis of the retinoid drug, Tazarotene.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene

The following protocol is based on the synthesis of Tazarotene, where **6-ethynyl-4,4-dimethylthiochroman** is coupled with ethyl 6-chloronicotinate.

Reagents and Equipment:

- 6-Ethynyl-4,4-dimethylthiochroman (or its S-oxide)
- Ethyl 6-chloronicotinate
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-ethynyl-4,4-dimethylthiochroman (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
- Add triethylamine (a suitable excess, e.g., 3-5 equivalents) to the solution.
- Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02-0.05 equivalents), and the co-catalyst, copper(I) iodide (e.g., 0.01-0.03 equivalents), to the reaction mixture.
- Add ethyl 6-chloronicotinate (1-1.2 equivalents) to the mixture.



- Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for a period of 3-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product, Tazarotene.

Synthetic Pathway Visualization

The following diagram illustrates a key synthetic transformation involving a **6-ethynyl-4,4-dimethylthiochroman** derivative in the synthesis of Tazarotene.

Caption: Sonogashira coupling of **6-ethynyl-4,4-dimethylthiochroman**.

Conclusion

6-Ethynyl-4,4-dimethylthiochroman has established itself as a valuable and versatile building block in organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex therapeutic agents like Tazarotene. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.

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